molecular formula C15H16FN5O2S2 B13355495 6-(3-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13355495
M. Wt: 381.5 g/mol
InChI Key: UKBJZJWCQBEEOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(3-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the triazolo-thiadiazole class, a fused heterocyclic system known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Its structure combines a 1,2,4-triazole ring fused with a 1,3,4-thiadiazole moiety, substituted at positions 3 and 6. This article compares its structural, physicochemical, and biological properties with key analogues reported in the literature.

Properties

Molecular Formula

C15H16FN5O2S2

Molecular Weight

381.5 g/mol

IUPAC Name

6-(3-fluorophenyl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H16FN5O2S2/c1-25(22,23)20-7-3-5-11(9-20)13-17-18-15-21(13)19-14(24-15)10-4-2-6-12(16)8-10/h2,4,6,8,11H,3,5,7,9H2,1H3

InChI Key

UKBJZJWCQBEEOZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F

Origin of Product

United States

Biological Activity

The compound 6-(3-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel synthetic heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a triazolo-thiadiazole core with a piperidine moiety and a fluorophenyl substituent. The presence of the methylsulfonyl group enhances its solubility and potential interactions with biological targets.

Structural Formula

C13H14FN5O2S\text{C}_{13}\text{H}_{14}\text{F}\text{N}_5\text{O}_2\text{S}

Anticancer Activity

Recent studies have indicated that triazolo-thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

  • Case Study : A derivative of triazolo-thiadiazole was tested against human breast cancer cells (MCF-7), showing a reduction in cell viability by 70% at a concentration of 10 µM over 48 hours .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Triazolo-thiadiazoles have been reported to exhibit activity against a range of bacteria and fungi.

  • Research Findings : In vitro studies demonstrated that similar compounds inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes, including carbonic anhydrase and cholinesterases. These enzyme targets are crucial in several physiological processes and are implicated in diseases such as Alzheimer's.

  • Mechanism of Action : The sulfonyl group in the compound is believed to interact with the active site of these enzymes, leading to inhibition .

Structure-Activity Relationship (SAR)

The biological activity of triazolo-thiadiazoles is heavily influenced by their structural components. Modifications in the piperidine ring or fluorophenyl substituent can significantly alter their potency and selectivity.

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased potency against cancer cells
Variation in the length of alkyl chains on piperidineAltered enzyme inhibition profile

Pharmacokinetics

Understanding the pharmacokinetics of the compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that it has favorable absorption characteristics with moderate bioavailability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name & Structure Key Substituents Molecular Weight (g/mol) Crystal System Notable Physicochemical Features References
6-(3-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 3: Methylsulfonyl-piperidine; 6: 3-Fluorophenyl Not explicitly reported Not reported High polarity due to sulfonyl group; likely improved solubility vs. adamantane analogues
6-(Adamantan-1-yl)-3-(3-fluorophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole 3: 3-Fluorophenyl; 6: Adamantane 354.44 Monoclinic (P21/m) Bulky adamantane group reduces solubility; planar triazolo-thiadiazole core
3-Ethyl-6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole 3: Ethyl; 6: 4-Fluorophenyl-pyrazole 314.35 Orthorhombic (Pca21) Pyrazole inclusion enhances π-π stacking; planar core (max deviation: 0.022 Å)
3-(5'-Fluoro-2'-methoxybiphenyl-3-yl)-6-substituted-triazolo-thiadiazoles (3a-j) 3: Biphenyl; 6: Variable substituents ~350–400 (estimated) Not reported Microwave synthesis improves yield (e.g., 3b, 3g: 85–90% yield)
6-(Perfluorophenyl)-3-R-phenyl-triazolo-thiadiazoles (109) 3: Aryl; 6: Perfluorophenyl ~350–400 (estimated) Not reported Electron-withdrawing perfluorophenyl enhances cytotoxicity

Key Observations :

  • Bulky substituents (e.g., adamantane in ) reduce solubility but may improve target binding via hydrophobic interactions.
  • Electron-deficient groups (e.g., perfluorophenyl in ) correlate with enhanced cytotoxic activity.
  • The methylsulfonyl-piperidine group in the target compound likely offers a balance of solubility and enzymatic target engagement, distinct from simpler alkyl/aryl substituents.

Key Observations :

  • Pyrazole-substituted analogues (e.g., ) show potent antimicrobial activity, likely due to improved membrane penetration.
  • Biphenyl-methoxy derivatives synthesized via microwave methods () exhibit superior anticancer activity, suggesting efficient synthetic routes enhance bioactivity.

Preparation Methods

General Strategies for Triazolothiadiazole Synthesis

  • From Triazole Derivatives Triazolothiadiazoles can be synthesized from 1,2,4-triazole derivatives. One approach involves using 4-amino-5-mercapto-3-substituted s-triazoles as precursors. These precursors can be prepared through various methods, including S-alkylation of potassium 3-aroyldithiocarbazates followed by hydrazinolysis, or by ring-opening and reclosure of 2-mercapto-5-substituted 1,3,4-oxadiazoles.
  • From Thiadiazole Derivatives Triazolothiadiazoles can also be synthesized from 1,3,4-thiadiazoles.
  • Cyclocondensation Cyclocondensation of 4-amino-3-mercaptotriazoles with bielectrophiles is a common route to create the triazolothiadiazine scaffold. This method provides diversity in substitution at the 5-position of 4-amino-3-mercaptotriazole and offers choices in bielectrophiles.
  • Intermolecular Condensation Triazolothiadiazole derivatives can be made by intermolecular condensation of 3-mercapto-4-arylideneamino-1,2,4-triazoles and α-halo compounds with an activated methylene group.

Specific Reactions and Methods

  • Reaction with Vilsmeier Reagent 1,2,4-triazole can react with the Vilsmeier reagent (DMF-POCl3) to yield 3-substituted s-triazolo[3,4-b]-l,3,4-thiadiazole.
  • Using Aromatic Carboxylic Acids Novel triazolothiadiazole derivatives can be synthesized from 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with various aromatic carboxylic acids using phosphorus oxychloride (POCl3).

Example Synthesis Procedure

  • React substituted benzoyl hydrazines with hydrazine hydrate in ethanol to produce benzoic acid esters.
  • React the product with carbon disulfide in the presence of potassium hydroxide in ethanol to create the corresponding intermediate potassium dithiocarbazinate.
  • Cyclize the salt with excess hydrazine hydrate to yield 4-amino-5-substituted-phenyl-4H-1,2,4-triazole-3-thiols.
  • Convert the triazoles to 3,6-disubstituted-1,2,4-triazolo-1,3,4-thiadiazoles via a one-pot reaction with substituted aromatic carboxylic acids in the presence of phosphorus oxychloride.

Synthesis of Bis(s-triazolo[3,4-b]thiadiazines)

Piperidine catalyzed cyclocondensation reaction of 4-amino-3-mercapto-1,2,4-triazole derivatives with bis(α-bromoketones) in EtOH-DMF mixture under reflux affords corresponding bis(s-triazolo[3,4-b]thiadiazines).

Q & A

Q. Challenges :

  • Low yields during cyclization due to side reactions. Optimization involves adjusting POCl₃ stoichiometry and reflux time .
  • Purification difficulties due to byproducts; column chromatography or recrystallization from ethanol-DMF mixtures is recommended .

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • 1H NMR/13C NMR : Confirm substituent integration and detect impurities (e.g., residual solvents) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in the triazolothiadiazole core .
  • HPLC : Quantify purity (>95% for biological assays) using reverse-phase C18 columns with UV detection at 254 nm .

Basic: What preliminary biological assays are used to screen this compound?

Answer:

  • COX-2 Inhibition : Assess selectivity over COX-1 using enzyme-linked immunosorbent assays (ELISA) .
  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) to evaluate IC₅₀ values .

Advanced: How can reaction conditions be optimized to improve yield in the final step?

Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Temperature Control : Maintain reflux at 110–120°C to minimize decomposition .
  • Solvent Optimization : Replace ethanol with DMF for better solubility of intermediates .

Advanced: How are contradictions in spectral data (e.g., NMR shifts) resolved?

Answer:

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals in the piperidinyl and fluorophenyl regions .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
  • Single-Crystal Analysis : Resolve ambiguity in regiochemistry of the triazole ring .

Advanced: What structure-activity relationship (SAR) insights guide substituent modifications?

Answer:

  • Position 6 (3-Fluorophenyl) : Electron-withdrawing groups (e.g., -F) enhance COX-2 selectivity by 2–3-fold compared to -Cl or -CH₃ analogs .
  • Position 3 (Methylsulfonyl-piperidine) : Sulfonyl groups improve metabolic stability; bulkier substituents reduce cytotoxicity in non-target tissues .

Advanced: How do computational methods like molecular docking inform target identification?

Answer:

  • Docking Software (AutoDock Vina) : Simulate binding to COX-2 (PDB: 3LN1) to identify key interactions (e.g., hydrogen bonds with Val523) .
  • MD Simulations : Validate binding stability over 100 ns trajectories; analyze RMSD fluctuations (<2 Å for stable complexes) .

Advanced: What strategies address poor aqueous solubility for in vivo studies?

Answer:

  • Salt Formation : Synthesize sodium or potassium salts via reaction with NaOH/KOH in methanol .
  • Nanoformulation : Use PEGylated liposomes to enhance bioavailability; particle size <200 nm confirmed via DLS .

Advanced: How is compound stability evaluated under varying storage conditions?

Answer:

  • Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and UV light for 14 days. Monitor decomposition via HPLC .
  • pH Stability : Test solubility in buffers (pH 1.2–7.4); methylsulfonyl groups enhance stability in acidic conditions .

Advanced: How does this compound compare to structurally related analogs?

Answer:

  • Triazolothiadiazole Core : Essential for COX-2 inhibition; replacement with triazolo[3,4-b]thiadiazines reduces activity by >50% .
  • Substituent Variations :
    • 3-(Adamantyl) : Increases logP (lipophilicity) but raises cytotoxicity .
    • 6-(Trifluoromethyl) : Enhances metabolic resistance but reduces solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.